3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide
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Overview
Description
3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-(2-METHOXYPHENETHYL)PROPANAMIDE is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-(2-METHOXYPHENETHYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzodiazepine Core: This is usually achieved through the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic or basic conditions.
Introduction of the Propanamide Moiety: This step involves the reaction of the benzodiazepine core with a propanoyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the 2-Methoxyphenethyl Group: This is typically done through a nucleophilic substitution reaction, where the benzodiazepine-propanamide intermediate is reacted with a 2-methoxyphenethyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-(2-METHOXYPHENETHYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its pharmacological properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially affecting its activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various analogs with different functional groups.
Scientific Research Applications
3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-(2-METHOXYPHENETHYL)PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as anxiety and epilepsy.
Mechanism of Action
The mechanism of action of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-(2-METHOXYPHENETHYL)PROPANAMIDE involves its interaction with specific molecular targets in the central nervous system. The compound is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the brain, which is beneficial in treating anxiety and other related disorders.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-(2-METHOXYPHENETHYL)PROPANAMIDE is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C21H23N3O4/c1-28-18-9-5-2-6-14(18)12-13-22-19(25)11-10-17-21(27)23-16-8-4-3-7-15(16)20(26)24-17/h2-9,17H,10-13H2,1H3,(H,22,25)(H,23,27)(H,24,26) |
InChI Key |
BUROPZGRYBDNSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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